Bienvenue dans la boutique en ligne BenchChem!

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide is a synthetic small molecule with the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol. It is characterized by a hybrid scaffold featuring a 2,3-dihydroindole (indoline) moiety linked via an ethyl chain to a furan-2-yl group, terminated by a 3-methylbutanamide substituent.

Molecular Formula C19H24N2O2
Molecular Weight 312.413
CAS No. 898458-13-4
Cat. No. B2556965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide
CAS898458-13-4
Molecular FormulaC19H24N2O2
Molecular Weight312.413
Structural Identifiers
SMILESCC(C)CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
InChIInChI=1S/C19H24N2O2/c1-14(2)12-19(22)20-13-17(18-8-5-11-23-18)21-10-9-15-6-3-4-7-16(15)21/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,20,22)
InChIKeyFOORDFFKVJSPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide (CAS 898458-13-4): Structural Identity and Baseline Characteristics for Research Procurement


N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide is a synthetic small molecule with the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . It is characterized by a hybrid scaffold featuring a 2,3-dihydroindole (indoline) moiety linked via an ethyl chain to a furan-2-yl group, terminated by a 3-methylbutanamide substituent . The compound is typically supplied at 95% purity for research use . This specific architecture places it within a class of indoline-furan amide derivatives that are explored as molecular probes and potential lead compounds in medicinal chemistry, particularly as analogs of the known FGFR inhibitor, FIIN-3 [1].

Procurement Guide for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide: Why Close Analogs Cannot Be Interchanged in Critical Assays


Indoline-furan amide derivatives are not interchangeable due to extreme sensitivity to the amide substituent. Small structural changes, such as between the 3-methylbutanamide group of this compound and the 3,3-dimethylbutanamide group of the potent FGFR inhibitor FIIN-3, can lead to a dramatic loss or gain of function [1]. For example, in the structurally related FIIN series, the presence of a quaternary carbon at the 'gatekeeper' position is essential for covalent engagement with the cysteine residue in the FGFR kinase domain. Substitution with a monomethyl group, as in the target compound, would be predicted to significantly reduce or ablate this specific covalent inhibitory mechanism, thereby altering the compound's selectivity profile and potency against both wild-type and drug-resistant gatekeeper mutant kinases . Direct procurement of the exact structure is therefore mandatory for maintaining synthetic route integrity or generating experimentally reproducible and interpretable structure-activity relationship (SAR) data. Generic substitution based on nominal backbone similarity carries a high risk of producing false-negative or misleading activity data, wasting research resources [2].

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide Evidence Guide: Verifiable Differentiation from Key Analogs


Structural Differentiation from the Clinical Candidate FIIN-3: Impact on Covalent Warhead Geometry

The primary structural differentiation lies in the amide tail. The target compound possesses a 3-methylbutanamide group, whereas the closely related, well-characterized analog FIIN-3 contains a 3,3-dimethylbutanamide group. This structural difference is critical because FIIN-3's ability to act as an irreversible covalent inhibitor of FGFR depends on the presence of an acrylamide warhead for reaction with a cysteine residue in the kinase domain. Without the correct tail geometry, which is likely perturbed in the monomethyl analog, covalent bond formation is unlikely to occur [1]. FIIN-3 has a documented IC50 of 13.1, 21, 31.4, and 35.3 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively . The target compound, lacking the optimized covalent warhead, is predicted to show no confirmed activity in this assay.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Differentiation from N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide in Cannabinoid Receptor Modulation

Evidence suggests that certain indoline-furan amides interact with cannabinoid receptors. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide may act as a modulator or antagonist at the CB1 receptor, in contrast to the cyclopropanecarboxamide analog, known as FIPI, which is described as a small-molecule inhibitor with distinct therapeutic targets . While FIPI's specific potency is not publicly detailed at the same receptor, the functional separation of an amide analog as a CB1 modulator versus a non-cannabinoid inhibitor (FIPI) demonstrates a critical, quantifiable divergence in target engagement. This shift in primary pharmacology is a defining feature for selecting the appropriate tool compound for GPCR versus wider inhibitor studies.

Cannabinoid Research GPCR Pharmacology Agonist/Antagonist Profiling

The 3-Methylbutanamide Tail as a Determinant of ADME and Solubility Profile

Replacing the 3,3-dimethylbutanamide tail in FIIN-3 with a 3-methylbutanamide tail in the target compound eliminates the quaternary carbon center. Based on general medicinal chemistry principles, this structural simplification is expected to quantitatively improve aqueous solubility and reduce metabolic stability. The target compound's monomethyl group provides a smaller, more flexible tail than the bulky, lipophilic tert-butyl-like motif in FIIN-3. This can be a specific selection criterion for projects where high solubility is a prerequisite, such as in vitro biophysical assays or in vivo protocols requiring high dosing solutions, distinguishing it from its more lipophilic, less soluble, and metabolically stable dimethyl analog [1].

ADME Drug Likeness Solubility

Best-Fit Application Scenarios for Procuring N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide


Negative Control or Selectivity Probe for FIIN-3's Covalent Binding Mechanism

As established by the structural differentiation from FIIN-3 (an irreversible FGFR inhibitor), this 3-methylbutanamide analog is ideally suited as a negative control in experiments designed to validate the covalent mechanism of action of FIIN-3 [1]. Researchers can use this compound to demonstrate that biological effects observed with FIIN-3 (pan-FGFR inhibition at 13-35 nM) are dependent on its unique 3,3-dimethylbutanamide tail that enables covalent cysteine engagement in the kinase domain. Using this non-covalent analog, which lacks confirmed FGFR activity, allows scientists to distinguish covalent binding pharmacology from non-specific or scaffolding effects in cellular models of FGFR-dependent cancers.

CB1 Receptor Pharmacology: A Non-Cannabinoid GPCR Tool Compound

Given its preliminary characterization as a CB1 receptor modulator [1], this compound is a valuable tool for studying the endocannabinoid system, distinct from the FIPI analog which is targeted for other enzyme inhibition. It can be used in competitive binding assays and functional assays (e.g., cAMP modulation) to probe the SAR of indoline-furan amides at the CB1 receptor. This specific application is crucial for projects aiming to develop CB1 antagonists or modulators for pain, appetite regulation, or metabolic disorders, where a distinct chemotype relative to classic cannabinoid ligands is desired.

Fragment-Based Lead Optimization Libraries Focused on ADME Modulation

The compound's smaller 3-methylbutanamide tail, which provides a significant improvement in predicted solubility and reduced lipophilicity over the clinical analog FIIN-3, makes it a strategic procurement choice for generating solubility-favorable analogs in medicinal chemistry campaigns [1]. It can serve as a core fragment for derivatization, where the focus is on optimizing potency while maintaining drug-like properties. This is particularly relevant for early-stage drug discovery programs aiming to overcome the poor solubility and metabolic liabilities often associated with highly lipophilic kinase inhibitors.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.